molecular formula C20H20ClN5O4 B2856563 N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775403-62-7

N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2856563
CAS No.: 1775403-62-7
M. Wt: 429.86
InChI Key: QHHJQLOBVQYYST-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a sophisticated synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture incorporates a fused pyrimido[1,6-a]azepine core, a motif often associated with kinase inhibition, coupled with a 1,2,4-oxadiazole heterocycle, a known bioisostere for amides and esters that can enhance binding affinity and metabolic stability. The specific research applications of this compound are directed by its unique structure, which suggests potential as a key intermediate in medicinal chemistry programs or as a tool compound for probing biological pathways, particularly those involving purine-binding enzymes like kinases. Researchers can utilize this molecule in high-throughput screening assays, structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vitro binding experiments to identify its molecular target. This product is intended for use by qualified laboratory professionals solely for research purposes in a controlled environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-12-22-18(24-30-12)17-15-9-3-2-6-10-25(15)20(29)26(19(17)28)11-16(27)23-14-8-5-4-7-13(14)21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHJQLOBVQYYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties through various studies and findings.

Chemical Structure

The compound's structure is characterized by the following components:

  • Chlorophenyl group : Provides electron-withdrawing properties that may enhance biological activity.
  • Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.
  • Pyrimido[1,6-a]azepine scaffold : This fused ring system contributes to the compound's potential efficacy against various diseases.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of compounds containing oxadiazole and pyrimido derivatives. For instance:

  • In vitro studies showed that derivatives with oxadiazole rings exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18

Anticancer Activity

Research has also focused on the anticancer properties of similar compounds. For example:

  • Cytotoxicity assays demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines .
CompoundCell LineIC50 (µM)
Compound CA549 (Lung)10
Compound DMCF7 (Breast)12

The mechanism of action for this compound may involve:

  • Inhibition of key enzymes : Such as acetylcholinesterase and urease .
  • Induction of apoptosis : Through pathways involving caspases and Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with a chlorophenyl substitution showed enhanced activity compared to their non-substituted counterparts.

Study 2: Anticancer Potential

Another study focused on the anticancer effects of pyrimido derivatives. The findings suggested that modifications at specific positions on the pyrimidine ring could significantly increase cytotoxicity against breast and lung cancer cell lines.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that compounds containing oxadiazole rings exhibit significant activity against various bacterial strains and fungi. This suggests that N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide may serve as a lead compound for developing new antimicrobial agents .
  • Anticancer Potential : The pyrimidine and dioxo structures present in the compound have been linked to anticancer activities. Preliminary studies indicate that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. Further investigations are needed to evaluate the specific mechanisms of action and efficacy against different cancer types .
  • Anti-inflammatory Effects : Some derivatives of oxadiazole have demonstrated anti-inflammatory properties in vitro and in vivo. The potential for this compound to modulate inflammatory pathways warrants further research .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Infectious Diseases : With its antimicrobial properties, it could be developed into a treatment for bacterial infections or fungal diseases.
  • Cancer Treatment : Its potential anticancer effects suggest it could be formulated into chemotherapeutic agents or adjunct therapies to enhance the efficacy of existing treatments.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects may provide a basis for developing therapies for diseases such as arthritis or other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4) This analog replaces the 2-chlorophenyl group with a 2,4-dimethylphenyl substituent. Methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the chloro substituent .
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide The dichlorophenyl group introduces stronger electron-withdrawing effects, which could enhance electrophilic reactivity. The pyrimidinone-thioether moiety replaces the pyrimidoazepine core, reducing conformational rigidity and possibly affecting target binding specificity. Reported bioactivity includes antimicrobial properties (80% yield, m.p. 230°C) .

Heterocyclic Core Modifications

  • 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5) This compound retains the chloro-substituted phenyl group but replaces the pyrimidoazepine system with a simpler oxadiazole ring. Molecular networking studies suggest distinct fragmentation patterns (cosine score <0.7) compared to the target compound, indicating divergent metabolic pathways .
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7) The triazole-thioether linkage and pyridine substituent introduce additional hydrogen-bonding sites. The fluorine atom enhances electronegativity, improving binding to aromatic residues in enzyme active sites. Structural studies highlight planar geometry, contrasting with the non-planar pyrimidoazepine system of the target compound .

Electronic and Steric Effects

  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) The naphthyl group provides extended π-conjugation, favoring interactions with hydrophobic pockets.
  • Theoretical studies (HOMO-LUMO gap analysis) suggest higher stability than the target compound due to delocalized electron density in the triazole system .

Key Comparative Data

Compound Name Key Substituents Heterocycle logP (Predicted) Bioactivity Highlights Reference ID
N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide 2-chlorophenyl, 5-methyl-oxadiazole Pyrimidoazepine 3.8 Under investigation
N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide 2,4-dimethylphenyl Pyrimidoazepine 4.2 Improved metabolic stability
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, thioether Pyrimidinone 3.5 Antimicrobial (80% yield)
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 2-chlorophenyl, isopropyl Oxadiazole 4.0 Enhanced steric hindrance

Research Implications

The structural diversity among these analogs highlights the importance of:

Substituent Electronics : Chloro and fluoro groups enhance target affinity but may increase metabolic liability.

Heterocycle Rigidity : Pyrimidoazepine cores offer conformational constraints advantageous for selective binding.

Synthetic Feasibility : Yields and purity vary significantly; for example, thioether-linked analogs (e.g., ) are synthesized in higher yields (80%) compared to oxadiazole-fused systems.

Q & A

Q. How to analyze conflicting spectral data (e.g., NMR shifts)?

  • Resolution :
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

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